![molecular formula C13H10F3N3O3 B2716943 6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-76-8](/img/structure/B2716943.png)
6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
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Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula is C13H10F3N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The trifluoromethyl group (-CF3) is attached to the phenyl ring .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic pathways for compounds structurally related to "6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide," highlighting their potential in scientific applications. For instance, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the interest in modifying pyrimidine derivatives for various research applications, including the development of novel bioactive molecules with potential pharmaceutical applications (Sukach et al., 2015).
Antimicrobial and Antifungal Activities
Compounds within the pyrimidine class, similar to the specified chemical, have been evaluated for their antimicrobial properties. Research indicates that novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Shastri & Post, 2019).
Inhibition of Biological Targets
Studies have also focused on the inhibition of specific biological enzymes by pyrimidine derivatives, which is crucial for understanding the therapeutic potential of these compounds. For example, isoxazol and cinchoninic acid derivatives, related to the pyrimidine structure, have been shown to inhibit mitochondrial dihydroorotate dehydrogenase effectively, an enzyme vital for pyrimidine de novo synthesis. This activity is significant for the development of immunosuppressive agents (Knecht & Löffler, 1998).
Structural and Molecular Studies
The structural modifications and characterization of related pyrimidine compounds provide insights into their chemical behavior and potential applications. Research on polymorphic modifications of certain pyrimidine carboxamides has revealed differences in crystal packing and molecular interactions, contributing to the understanding of their physical and chemical properties, which could be critical for their application in material science and drug formulation (Shishkina et al., 2018).
properties
IUPAC Name |
3-methyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-19-10(20)6-9(18-12(19)22)11(21)17-8-4-2-7(3-5-8)13(14,15)16/h2-6H,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBAGVCJMHNRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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